molecular formula C12H16Cl2IN3OSi B2914995 2,4-dichloro-5-iodo-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1404364-72-2

2,4-dichloro-5-iodo-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B2914995
CAS No.: 1404364-72-2
M. Wt: 444.17
InChI Key: GOSIUUKDKZGBNS-UHFFFAOYSA-N
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Description

This compound, also known by its CAS Number: 1404364-72-2, is a chemical with the molecular formula C12H16Cl2IN3OSi . It has a molecular weight of 444.17 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H16Cl2IN3OSi/c1-20(2,3)5-4-19-7-18-6-8(15)9-10(13)16-12(14)17-11(9)18/h6H,4-5,7H2,1-3H3 . This code provides a specific description of the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is typically stored at +4°C . For more detailed physical and chemical properties, it would be best to refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

Scientific Research Applications

Synthesis and Antiviral Activity

Saxena et al. (1988) explored the synthesis of 2,4-dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine derivatives and evaluated their antiviral activities, particularly against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). These compounds displayed slight activity and cytotoxicity, suggesting potential for further investigation in antiviral research (Saxena et al., 1988).

Structural Studies and Inhibitory Activity

Seela et al. (1984) synthesized N-methyl isomers of 2-amino-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one, providing insight into the structure and regiospecificity of these compounds. Their study demonstrated inhibitory activity against xanthine oxidase, an enzyme involved in purine metabolism, highlighting the compound's potential in biochemical applications (Seela et al., 1984).

New Intermediate Compound in Pyrimidine Synthesis

Liu Guo-ji (2009) reported the synthesis of 2,4-dichloro-5-methoxy-pyrimidine, a new intermediate compound in pyrimidine synthesis. This study highlighted the use of such compounds in the development of new synthetic routes and chemical intermediates, demonstrating their importance in chemical synthesis (Liu Guo-ji, 2009).

Antiviral and Antiretroviral Applications

Hocková et al. (2003) explored the synthesis of 2,4-diamino-6-hydroxypyrimidines substituted in position 5, leading to compounds with antiviral activity. This study is significant for understanding the therapeutic potential of pyrrolopyrimidines in treating viral infections, particularly retroviruses like HIV (Hocková et al., 2003).

Synthesis and Structural Analysis

Zinchenko et al. (2018) investigated the synthesis of derivatives of 4,6-dichloropyrimidine-5-carbaldehyde, contributing to the understanding of pyrrolo[2,3-d]pyrimidine chemistry. Their work offers insights into novel chemical pathways and potential applications in developing new compounds (Zinchenko et al., 2018).

Safety and Hazards

As with any chemical, it’s important to handle this compound with care to avoid dust formation and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation . For more detailed safety information, please refer to the MSDS .

Properties

IUPAC Name

2-[(2,4-dichloro-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Cl2IN3OSi/c1-20(2,3)5-4-19-7-18-6-8(15)9-10(13)16-12(14)17-11(9)18/h6H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOSIUUKDKZGBNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCN1C=C(C2=C1N=C(N=C2Cl)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2IN3OSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 50-L jacketed reactor was flushed with nitrogen and charged with 2,4-dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (1437 g, 4578 mmol), anhydrous DMF (5.75 L) and SEM-Cl (1145 g, 6867 mmol). The reaction solution was cooled to 0-5° C. and treated with sodium hydride (60% dispersion in mineral oil, 275 g, 6867 mmol) portion wise over 2 h. The mixture was allowed to warm to room temperature over 1 h, after which time TLC analysis indicated complete reaction. The reaction mixture was treated with saturated aqueous NH4Cl (4.5 L), diluted with water (14 L), and stirred at room temperature for 16 h to give a brown precipitate. The precipitate was filtered and washed with water (3×3 L) and hexanes (2×3 L) to give 2065 g of a crude brown solid. The crude solid was dissolved in DCM (3 L), and the solution was filtered to remove insoluble material and concentrated to a solid. The solid was triturated twice from methanol/water (4 L, 5:1) and dried under reduced pressure at 45° C. for 64 h to afford 1100 g (Yield: 54%) of the title compound as a beige solid. 1H NMR (500 MHz, DMSO-d6) δ ppm 8.14 (s, 1H), 5.54 (s, 2H), 3.52 (t, J=7.94 Hz, 2H), 0.84 (t, J=7.94 Hz, 2H), −0.08 (s, 9H). MS (ESI) m/z 443.9 [M+1]+.
Quantity
1437 g
Type
reactant
Reaction Step One
Quantity
1145 g
Type
reactant
Reaction Step One
Name
Quantity
5.75 L
Type
solvent
Reaction Step One
Quantity
275 g
Type
reactant
Reaction Step Two
Name
Quantity
4.5 L
Type
reactant
Reaction Step Three
Name
Quantity
14 L
Type
solvent
Reaction Step Four
Name
Quantity
3 L
Type
solvent
Reaction Step Five
Yield
54%

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